molecular formula C6H7NO3 B14375408 N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide CAS No. 90237-92-6

N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide

Cat. No.: B14375408
CAS No.: 90237-92-6
M. Wt: 141.12 g/mol
InChI Key: ZFOGREIFXTVGNZ-UHFFFAOYSA-N
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Description

N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide: is an organic compound that belongs to the class of butenolides It is characterized by a furan ring with an acetamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the acetamide group under mild conditions.

Major Products:

Scientific Research Applications

N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 2,3-Dihydro-2-oxofuran-5-acetate
  • 3’-Hydroxy-N-(2-oxo-2,5-dihydrofuran-4-yl)propanamide

Comparison: N-(2-Oxo-2,5-dihydrofuran-3-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .

Properties

CAS No.

90237-92-6

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

N-(5-oxo-2H-furan-4-yl)acetamide

InChI

InChI=1S/C6H7NO3/c1-4(8)7-5-2-3-10-6(5)9/h2H,3H2,1H3,(H,7,8)

InChI Key

ZFOGREIFXTVGNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCOC1=O

Origin of Product

United States

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